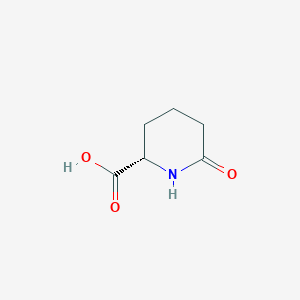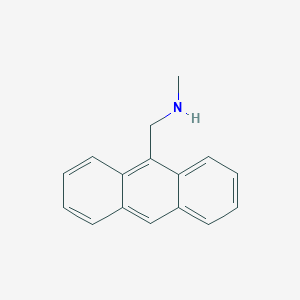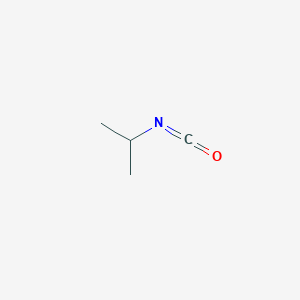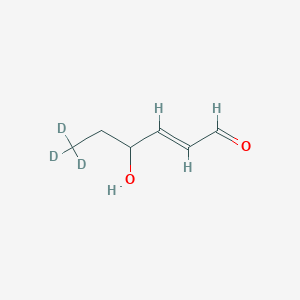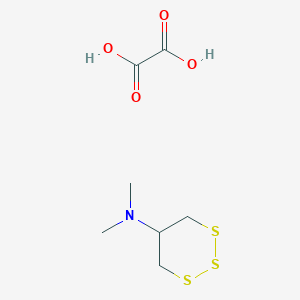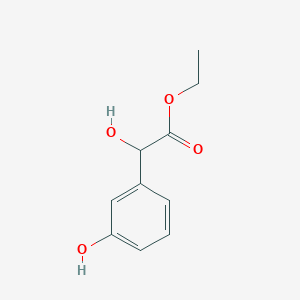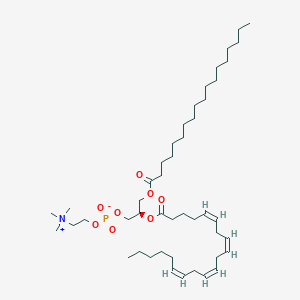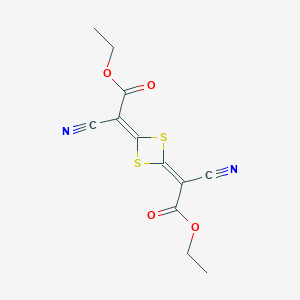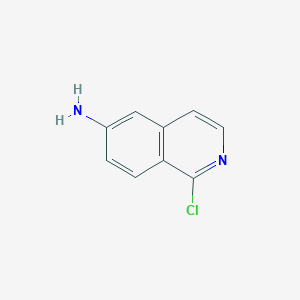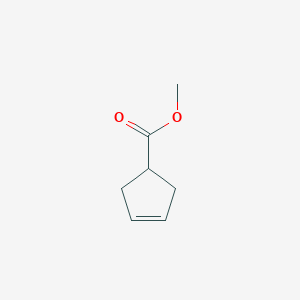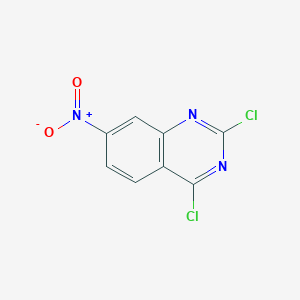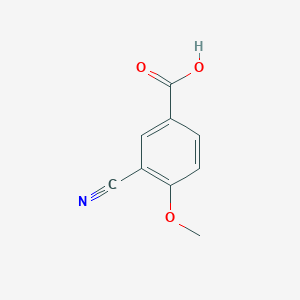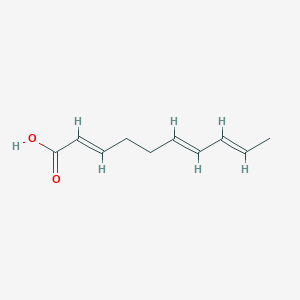
2E,6E,8E-decatrienoic acid
Descripción general
Descripción
2E,6E,8E-decatrienoic acid, also known as 2E,6E,8E-decatrienoate, belongs to the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . It is a very hydrophobic molecule, practically insoluble .
Molecular Structure Analysis
The molecular formula of 2E,6E,8E-decatrienoic acid is C10H14O2 . The exact mass is calculated to be 166.09938 . The InChI string representation isInChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-5,8-9H,6-7H2,1H3,(H,11,12)/b3-2+,5-4+,9-8+ . Physical And Chemical Properties Analysis
2E,6E,8E-decatrienoic acid is a very hydrophobic molecule, practically insoluble . It has 12 heavy atoms, no rings, no aromatic rings, and 5 rotatable bonds . Its Van der Waals molecular volume is 188.58, and its topological polar surface area is 37.30 . It has 1 hydrogen bond donor and 2 hydrogen bond acceptors . Its logP is 2.54, and its molar refractivity is 49.96 .Aplicaciones Científicas De Investigación
1. Pheromone Synthesis and Insect Communication
- Stink Bug Pheromones : Synthesized geometric isomers of methyl 2,4,6-decatrienoate, including those that act as aggregation pheromones for certain stink bugs like Plautia stali and Thyanta pallidovirens, highlighting its role in insect communication (Khrimian, 2005).
- Israeli Pine Bast Scale : Identified the sex pheromone of the Israeli pine bast scale, Matsucoccus josephi, as a derivative of decatrienoic acid, indicating its significance in the mating behavior of these insects (Dunkelblum et al., 1995).
2. Herbicidal Activity
- Weed Control : Identified decatrienoic acid derivatives in Streptomyces viridochromogenes with strong herbicidal activity, suggesting potential for natural weed control applications (Maier et al., 1999).
3. Medicinal and Therapeutic Potential
- Antioxidant Properties : A study on Zanthoxylum nitidum revealed that its derivatives exhibit slight antioxidant activities, indicating potential health benefits (Chakthong et al., 2019).
4. Chemical Synthesis and Analysis
- Synthetic Applications : Research on the intramolecular Diels−Alder reactions of decatrienoates shows its utility in the field of synthetic organic chemistry (Kim et al., 2000).
- Biosynthetic Investigations : Studies on biosynthesis pathways, such as those in Carpophilus beetles, have highlighted the role of decatrienoic acid derivatives in natural product formation (Bartelt & Weisleder, 1996).
Propiedades
IUPAC Name |
(2E,6E,8E)-deca-2,6,8-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-5,8-9H,6-7H2,1H3,(H,11,12)/b3-2+,5-4+,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYOTISTNZJGRH-DTFLGMRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/CC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2E,6E,8E-decatrienoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

